3-Methoxyphenylacetyl chloride
Overview
Description
3-Methoxyphenylacetyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of phenylacetyl chloride, where a methoxy group is substituted at the third position of the phenyl ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxyphenylacetyl chloride can be synthesized through the reaction of 3-methoxyphenylacetic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the acid chloride is formed by the substitution of the hydroxyl group with a chlorine atom .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar methods but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water or aqueous bases, this compound hydrolyzes to form 3-methoxyphenylacetic acid.
Common Reagents and Conditions:
Amines: Used to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base like pyridine.
Thiols: Form thioesters, typically under anhydrous conditions.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Scientific Research Applications
3-Methoxyphenylacetyl chloride is widely used in scientific research due to its versatility as a chemical intermediate. Some of its applications include:
Mechanism of Action
The mechanism of action of 3-methoxyphenylacetyl chloride primarily involves its reactivity as an acyl chloride. It acts as an electrophile in nucleophilic acyl substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives .
Comparison with Similar Compounds
Phenylacetyl chloride: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Methoxyphenylacetyl chloride: Has the methoxy group at the fourth position, which can influence the reactivity and selectivity of the compound in different reactions.
Uniqueness: 3-Methoxyphenylacetyl chloride is unique due to the presence of the methoxy group at the third position, which can enhance its reactivity and provide different steric and electronic effects compared to its analogs. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Biological Activity
3-Methoxyphenylacetyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data tables and case studies.
Synthesis
This compound can be synthesized through the reaction of 3-methoxyphenylacetic acid with thionyl chloride or oxalyl chloride. This reaction typically occurs under reflux conditions, yielding the acyl chloride product, which is then purified by distillation.
The biological activity of this compound is largely attributed to its role as an acyl chloride. Acyl chlorides are highly reactive and can participate in various chemical reactions, particularly with nucleophiles. This reactivity allows them to form diverse products, including those that may exhibit biological activity.
Target Interactions
Research indicates that this compound may interact with various biomolecules, influencing enzyme activity and potentially affecting gene expression. Its reactivity suggests it could serve as a precursor for compounds with specific therapeutic effects.
Anti-inflammatory Properties
One notable area of research involves the compound's anti-inflammatory properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). These findings suggest potential applications in treating inflammatory diseases .
Case Study: Synthesis of β-Naphthols
A study highlighted the transformation of this compound into β-naphthols through reactions with various alkynes. The yields ranged from 64% to 72%, indicating good reactivity under optimized conditions. This reaction showcases the compound's utility in synthesizing biologically relevant structures .
Table 1: Biological Activity Summary of this compound Derivatives
Compound | IC50 (μM) | Biological Activity |
---|---|---|
Compound A | 50 | Inhibition of TNF-α production |
Compound B | 30 | Inhibition of IL-6 production |
Compound C | 70 | Inhibition of iNOS expression |
Table 2: Reaction Conditions for β-Naphthol Synthesis
Reaction Condition | Yield (%) |
---|---|
AlCl₃ (1.1 equiv) | 49 |
AlCl₃ (1.3 equiv) | 83 |
Temperature (40°C) | Optimal |
Properties
IUPAC Name |
2-(3-methoxyphenyl)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUYKYNVSJTWEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369806 | |
Record name | 3-Methoxyphenylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6834-42-0 | |
Record name | 3-Methoxyphenylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxyphenylacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was the synthesis of hydrocampnospermonyl methyl ether important for this research?
A: The synthesis of hydrocampnospermonyl methyl ether using 3-methoxyphenylacetyl chloride and diheptadecyl cadmium served as a crucial step in confirming the structure of campnospermonol []. This natural product, found in Tigaso oil, had its structure previously proposed but not definitively proven. By successfully synthesizing a derivative of campnospermonol, the researchers provided strong evidence to support the originally assigned structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.